N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide
Description
This compound features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety linked via a hexanamide chain to a 4-oxo-3,4-dihydroquinazolin-3-yl group. The benzodioxin ring is associated with anti-inflammatory and antihepatotoxic properties , while the quinazolinone scaffold is known for antimicrobial and kinase inhibitory activities . The hexanamide linker may enhance solubility and bioavailability, as seen in analogs like BH40920 (a benzotriazinone derivative) .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21(24-16-9-10-19-20(14-16)29-13-12-28-19)8-2-1-5-11-25-15-23-18-7-4-3-6-17(18)22(25)27/h3-4,6-7,9-10,14-15H,1-2,5,8,11-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGHNXNQGNSQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide likely involves multiple steps, including the formation of the benzodioxin and quinazolinone rings, followed by their coupling through a hexanamide linker. Typical reaction conditions might include:
Formation of Benzodioxin Ring: This could involve the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.
Formation of Quinazolinone Ring: This might involve the condensation of an anthranilic acid derivative with an amine, followed by cyclization.
Coupling Reaction: The final step would involve coupling the benzodioxin and quinazolinone intermediates through a hexanamide linker, possibly using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring could be susceptible to oxidation, forming quinones.
Reduction: The quinazolinone ring could be reduced to form dihydroquinazolinones.
Substitution: Functional groups on the benzodioxin or quinazolinone rings could be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield dihydroquinazolinones.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. The compound could interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin and quinazolinone moieties might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Benzodioxin-Containing Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)
- Synthesis : Prepared via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (82% yield) .
- Properties : Molecular weight 305 g/mol, m.p. 150°C.
- Bioactivity: No antibacterial activity against S. aureus or P. aeruginosa .
3',4'-(1",4"-Dioxino) Flavones (e.g., 4f, 4g)
- Synthesis : Derived from silybin-inspired antihepatotoxic agents.
- Bioactivity : Exhibited significant hepatoprotection in rats (comparable to silymarin) by reducing SGOT, SGPT, and ALKP levels .
Key Comparison:
Quinazolinone Derivatives
2-(3-(6,8-Bis(4-methoxyphenyl)quinazolin-4-one)) (4l)
- Synthesis: Pd-catalyzed cross-coupling of boronic acids with quinazolinone precursors (81% yield) .
- Properties : m.p. 228–230°C, IR νmax 3177 cm⁻¹.
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]coumarin (Compound 3)
- Synthesis : Schiff base formation between benzodioxin-6-amine and hydroxycoumarin.
- Properties : Original structure confirmed by NMR/MS .
Key Comparison:
Hexanamide-Linked Compounds
BH40920 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide)
- Properties : Molecular weight 394.42 g/mol, CAS 880811-06-3 .
- Applications : Used in chemical libraries for drug discovery.
N-(1H-Indol-5-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide
- Structure: Shares the quinazolinone-hexanamide motif but substitutes benzodioxin with indole .
Key Comparison:
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is a compound of interest due to its potential biological activities. This compound incorporates structural motifs known for their pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxin unit and a quinazoline derivative. Its molecular formula is , and it has a molecular weight of approximately 398.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.47 g/mol |
| Purity | Typically >95% |
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, derivatives of 2,3-dihydroquinazolinones have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Quinazoline derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Inhibition of Enzymatic Activity
Molecular docking studies suggest that this compound may act as an inhibitor of certain key enzymes involved in cancer metabolism and microbial resistance mechanisms. For example, it has been proposed that quinazoline derivatives can inhibit enzymes such as dihydrofolate reductase and topoisomerases, which are crucial for DNA synthesis in both cancer cells and bacteria .
Case Studies
- Anticancer Study : A study on the effects of quinazoline derivatives on human cancer cell lines revealed that specific modifications in the structure led to enhanced cytotoxicity. The IC50 values ranged from 5 to 20 µM depending on the specific derivative tested .
- Antimicrobial Study : A series of quinazoline-based compounds were tested against Mycobacterium tuberculosis. One derivative exhibited an IC50 value of 1.35 µM, indicating strong potential as an anti-tubercular agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
